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Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

Compound Profile & Mechanism of Action

AKT Inhibitor VIII, also known as Akti-1/2, is a cell-permeable, reversible small-molecule inhibitor. Its
core mechanism involves allosteric inhibition by binding to the interface between the Pleckstrin Homology
(PH) domain and the kinase domain of AKT, locking it in an inactive conformation [1] [2]. This prevents

AKT membrane translocation and subsequent activation [3].

The table below summarizes its key biochemical properties:

Property Description

CAS Number 612847-09-3 [4] [5]

Molecular Formula C34H29N~O [4] [5]

Molecular Weight 551.64 g/mol [4]

Mechanism Allosteric, reversible inhibitor [4]

Solubility >9.2 mg/mL in DMSO; insoluble in H20 and EtOH [4]
Storage -20°C [4]
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It exhibits isoform-specific potency, with the highest affinity for AKT1, as shown in its ICso values:

AKT Isoform ICs0 (NM)
AKT1 58 [4] [6]
AKT2 210 [4] [6]
AKT3 2119 [4]

Biological Effects & Research Applications

In cellular models, AKT Inhibitor VIII effectively suppresses AKT-dependent signaling, leading to

downstream phenotypic consequences.

e Cancer Biology Research: In MCF-7 breast cancer cells, the inhibitor demonstrates dose-
dependent anti-proliferative effects, induces G0/G1 cell cycle arrest, and promotes apoptosis.
This is evidenced by the downregulation of proteins like p-cyclin D1 and Bcl-xL, and increased
cleavage of caspase-9, caspase-7, and PARP [4]. It also enhances the anti-cancer effects of other
compounds, such as furanodiene and Artemisinin (ART), showcasing its utility in combination
therapy studies [4] [7].

 Immunology and T-cell Therapy: A pivotal application is the generation of superior stem cell-like
memory T cells (Tscm). By inhibiting Akt signaling during the ex vivo priming and expansion of minor
histocompatibility antigen (MiHA)-specific CD8+ T cells, researchers can produce T-cell populations
with enhanced stemness, superior expansion capacity, and a more potent anti-tumor effect upon
adoptive transfer [6].

¢ In Vivo Efficacy: In BALB/c nude mouse models, AKT Inhibitor VIIl administered intraperitoneally at
15 mg/kg and 30 mg/kg once daily for 8 days led to dose-dependent tumor growth suppression,
achieving 32% and 54% inhibition rates, respectively [4].

Experimental Protocols

Here are detailed methodologies for key applications of AKT Inhibitor VIII in research settings.

Protocol 1: In Vitro Cell Proliferation and Apoptosis Assay [4]
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This protocol is used to study the compound's direct anti-cancer effects on cell lines.

Cell Lines: MCF-7 breast cancer cells.
Compound Preparation:
o Prepare a stock solution in DMSO at a concentration of >9.2 mg/mL.
o Warm the tube at 37°C for 10 minutes and/or sonicate briefly to achieve a fully dissolved
solution.
Treatment:
o Treat cells with AKT Inhibitor VIII at a range of concentrations (e.g., 10-100 yM) for 24, 48,
and 72 hours.

o Refresh medium and compounds every 2-3 days for longer durations.
Key Readouts:
o Cell Viability: Measure using assays like CCK-8.
o Cell Cycle Analysis: Use flow cytometry to detect arrest at GO/G1 phase.
o Apoptosis Markers: Analyze via Western blot for changes in proteins like PARP cleavage,
Bax, Bad, and Bcl-xL.

Protocol 2: Generation of Akt-inhibited Human T Celis [6]

This protocol describes how to generate Tscm cells for adoptive immunotherapy research.

e Starting Material: Isolate CD8+ T cells from healthy donor peripheral blood mononuclear cells
(PBMCs) using CD8 microbeads and magnetic-activated cell sorting (MACS).
¢ Antigen Presentation: Use dendritic cells (DCs), optionally silenced for PD-L1/2, pulsed with a
specific MiHA peptide (e.g., 5 uM).
e Co-culture and Inhibition:
o Co-culture T cells with peptide-loaded DCs at a ratio of 1:10 to 1:20 (DC:T-cell).
o Supplement culture medium with cytokines: 50 U/mL IL-2, 5 ng/mL IL-7, and 5 ng/mL IL-15.
o Add 8 pM AKT Inhibitor VIII to the experimental group; use DMSO as a vehicle control.
¢ Culture Maintenance:
o Refresh the medium, including cytokines and Akt inhibitor, every 2-3 days.
o Restimulate T cells once per week with a fresh batch of peptide-loaded DCs.
o The resulting T-cell population can be analyzed by flow cytometry for stem cell memory markers
(e.g., CCR7, CD62L, CD45R0) and tested for in vitro and in vivo anti-tumor efficacy.

AKT Inhibitor Classes and Clinical Context
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AKT Inhibitor VIII is a research tool, and understanding its place among broader AKT inhibitor classes is

key.

. Binding Site / ..
Inhibitor Class . Example Compounds Key Characteristics
Mechanism
Allosteric PH-Kinase domain AKT Inhibitor VIIlI, MK- Binds inactive conformation; can
interface [1] [3] 2206, Miransertib (ARQ  be affected by E17K mutation [1]
092) [1] [8] [2]
ATP- Active kinase Capivasertib Binds active conformation; often
competitive domain [1] [3] (AZD5363), Ipatasertib pan-AKT; activity unaffected by
(GDC-0068) [9] [3] [8] E17K mutation [1] [2]
Covalent- PH-Kinase domain Borussertib [10] Irreversible binding; can achieve
Allosteric interface (covalent) isoform selectivity [10]
(CAAIs) [3] [10]

The following diagram illustrates the mechanism of allosteric inhibitors like AKT Inhibitor VIII within the
PI3K/AKT/mTOR pathway.
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AKT Inhibitor VIII acts by binding the inactive AKT conformation, preventing activation and downstream

signaling. > Note on clinical translation: While AKT Inhibitor VIII is a research tool, the clinical AKT
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inhibitor landscape is advancing. Capivasertib (AZD5363), an ATP-competitive inhibitor, received FDA
approval in 2023 for breast cancer, validating AKT as a therapeutic target [3] [8].

Conclusion

AKT Inhibitor VIII remains a powerful and versatile research tool for probing AKT-dependent signaling in
cancer biology, immunology, and beyond. Its well-defined allosteric mechanism, supported by established in
vitro and in vivo protocols, enables researchers to effectively investigate cellular processes and therapeutic
combinations. The ongoing clinical development and recent approval of other AKT inhibitors underscore the

continued translational relevance of findings made with such tool compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Akt inhibitor VIII synthetic organic compound class]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b517762#akt-inhibitor-viii-

synthetic-organic-compound-class]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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